N'-hydroxyoxolane-2-carboximidamide

説明

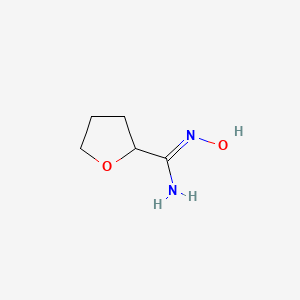

Structure

3D Structure

特性

IUPAC Name |

N'-hydroxyoxolane-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(7-8)4-2-1-3-9-4/h4,8H,1-3H2,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJKKJPAYVBEFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis and Characterization of N'-Hydroxyoxolane-2-carboximidamide

Executive Summary

Compound: N'-Hydroxyoxolane-2-carboximidamide (CAS: 66223-26-9) Synonyms: N'-Hydroxytetrahydrofuran-2-carboximidamide; Tetrahydrofuran-2-amidoxime. Class: Heterocyclic Amidoxime.

This technical guide details the synthetic pathway, safety protocols, and characterization metrics for N'-hydroxyoxolane-2-carboximidamide. Amidoximes are critical pharmacophores, serving as bioisosteres for carboxylic acids and prodrugs for amidines (improving oral bioavailability). They are also versatile intermediates in the synthesis of 1,2,4-oxadiazoles. This guide prioritizes the nitrile addition method , the industry standard for scalability and atom economy.

Retrosynthetic Analysis & Strategy

The construction of the amidoxime core relies on the nucleophilic addition of hydroxylamine to a nitrile. For the oxolane (tetrahydrofuran) derivative, the strategic disconnection is at the C-N bond of the amidoxime.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen atom on the electrophilic carbon of the nitrile group. This addition is generally catalyzed by base to generate the free amine (

Key Stereochemical Consideration: The starting material, oxolane-2-carbonitrile, possesses a chiral center at the C2 position.

-

Racemic Synthesis: Using racemic nitrile yields racemic amidoxime.

-

Chiral Synthesis: The reaction conditions (ethanol reflux) generally preserve the stereochemistry of the C2 position, allowing for the synthesis of enantiopure (R) or (S) isomers if the corresponding chiral nitrile is used.

Pathway Visualization

Caption: Nucleophilic addition pathway from nitrile precursor to amidoxime product.

Experimental Protocol

Safety Prerequisites (Critical)

Hydroxylamine Hazard: Hydroxylamine free base is thermally unstable and potentially explosive if concentrated or heated without solvent.

-

Control: Always generate in situ from the hydrochloride salt.

-

Temperature: Do not exceed 90°C.

-

Screening: Ensure the reaction mixture is free of transition metals (Fe, Cu) which catalyze the decomposition of hydroxylamine.

Materials

-

Precursor: Oxolane-2-carbonitrile (Tetrahydrofuran-2-carbonitrile).

-

Reagent: Hydroxylamine hydrochloride (

).[1] -

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: Absolute Ethanol or Methanol/Water (2:1).

Step-by-Step Synthesis (10 mmol Scale)

-

Reagent Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Hydroxylamine hydrochloride (1.39 g, 20 mmol, 2.0 eq) in Absolute Ethanol (20 mL).

-

Add Potassium Carbonate (1.38 g, 10 mmol, 1.0 eq) or Triethylamine (2.8 mL, 20 mmol) dropwise.

-

Observation: Evolution of

(if using carbonate) and formation of a white precipitate (KCl or

-

-

Addition:

-

Add Oxolane-2-carbonitrile (0.97 g, 10 mmol, 1.0 eq) to the reaction mixture.

-

Note: If the nitrile is solid, dissolve in minimal ethanol before addition.

-

-

Reaction:

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (78°C) for 4–6 hours .

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (

) should disappear, and a more polar amidoxime spot (

-

-

Workup & Isolation:

-

Cool the mixture to RT.

-

Filter off the inorganic salts (KCl) using a sintered glass funnel. Wash the cake with cold ethanol (2 x 5 mL).

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator, <50°C) to yield a viscous oil or semi-solid.

-

-

Purification:

-

Method A (Crystallization): Triturate the residue with diethyl ether or cold hexanes/ethyl acetate (1:1) to induce precipitation. Recrystallize from Ethanol/Et2O.

-

Method B (Column Chromatography): If oil persists, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

-

Workup Logic Flow

Caption: Purification workflow designed to remove inorganic salts and isolate the polar amidoxime.

Characterization Profile

The following data represents the expected spectroscopic signature for N'-hydroxyoxolane-2-carboximidamide.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 or

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 8.80 - 9.10 | Broad Singlet | 1H | OH (N-OH) |

| 1H | 5.30 - 5.80 | Broad Singlet | 2H | NH₂ (Amide) |

| 1H | 4.20 - 4.35 | Triplet/Multiplet | 1H | H2 (Chiral Center) |

| 1H | 3.70 - 3.90 | Multiplet | 2H | H5 (Ether adjacent) |

| 1H | 1.80 - 2.10 | Multiplet | 4H | H3, H4 (Ring body) |

| 13C | 152.0 - 156.0 | Singlet | 1C | C=N (Amidoxime) |

| 13C | 76.0 - 78.0 | Singlet | 1C | C2 (Oxolane) |

| 13C | 68.0 - 69.0 | Singlet | 1C | C5 (Oxolane) |

Validation Note: The key diagnostic is the disappearance of the sharp Nitrile carbon peak (~119 ppm) and the appearance of the downfield Amidoxime carbon (~154 ppm). In DMSO-d6, the OH and NH2 protons are usually distinct; in MeOH, they exchange and disappear.

Infrared Spectroscopy (FTIR)[3]

-

3400 – 3200 cm⁻¹: Strong, broad absorption. Corresponds to O-H and N-H stretching vibrations.

-

1650 – 1665 cm⁻¹: Medium/Strong intensity. Characteristic C=N stretching mode of the amidoxime.[2]

-

1050 – 1100 cm⁻¹: C-O-C stretching (Oxolane ring ether).

-

930 – 950 cm⁻¹: N-O stretching (Diagnostic for oximes).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+).

-

Molecular Weight: 130.14 g/mol .

-

Observed Peak:

131.1 -

Fragment: Loss of 17 (OH) or 33 (NH2OH) is common in fragmentation studies.

Stability and Storage

Amidoximes are prone to hydrolysis and rearrangement (Tiemann rearrangement) under acidic or thermal stress.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The compound is likely hygroscopic. Store in a desiccator.

-

Shelf Life: 6–12 months if kept dry and cold.

Applications in Drug Discovery

The oxolane-2-carboximidamide moiety is a versatile fragment:

-

Oxadiazole Synthesis: Reaction with carboxylic acids or anhydrides followed by cyclization yields 3-(oxolan-2-yl)-1,2,4-oxadiazoles, a common scaffold in GPCR agonists.

-

Prodrug Design: The amidoxime can be reduced in vivo by cytochrome b5 reductase to the corresponding amidine, improving the oral absorption of highly basic amidine drugs.

References

-

Cosson, F. et al. (2019).[3] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (Review of amidoxime characterization and IR/NMR data). Retrieved from [Link]

-

Loba Chemie. (2022). Hydroxylamine Hydrochloride Safety Data Sheet (SDS). (Safety protocols for reagent handling). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Nitriles and Amidoximes. (General synthetic methodologies). Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Synthesis and Evaluation of Amidoximes as Cytotoxic Agents. (Protocol validation and workup strategies). Retrieved from [Link]

Sources

solubility and stability of N'-hydroxyoxolane-2-carboximidamide in DMSO

An In-Depth Technical Guide to the Solubility and Stability of N'-hydroxyoxolane-2-carboximidamide in DMSO

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and chemical stability of N'-hydroxyoxolane-2-carboximidamide in dimethyl sulfoxide (DMSO). While specific experimental data for this compound is not publicly available, this document synthesizes established principles from medicinal chemistry and analytical science to offer a predictive assessment and a robust set of methodologies for its empirical characterization. We will delve into the structural components of the molecule—the oxolane ring and the N'-hydroxycarboximidamide functional group—to forecast its behavior. Detailed, step-by-step protocols for determining kinetic and thermodynamic solubility are provided, alongside a systematic approach to assessing chemical stability through forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to handle and validate novel chemical entities for screening and development pipelines.

Introduction: The Central Role of DMSO in Early-Stage Drug Discovery

N'-hydroxyoxolane-2-carboximidamide is a novel chemical entity featuring two key structural motifs: a polar five-membered cyclic ether (oxolane, or tetrahydrofuran) and an N'-hydroxycarboximidamide group. The latter, also known as an N-hydroxyamidine, is a functional group of interest in medicinal chemistry due to its potential for metal chelation and diverse biological activities.

In the landscape of drug discovery, particularly in high-throughput screening (HTS), dimethyl sulfoxide (DMSO) is the preeminent solvent.[1][2] Its unparalleled ability to dissolve a wide spectrum of both polar and nonpolar compounds makes it indispensable for creating the concentrated stock solutions that form the basis of large chemical libraries.[1][3] An accurate understanding of a compound's solubility and stability in DMSO is not merely a matter of procedural checklist; it is fundamental to data integrity. Poor solubility can lead to false negatives in screening assays, while uncharacterized degradation can result in false positives or misleading structure-activity relationship (SAR) data.[4]

This guide will therefore equip the researcher with the foundational knowledge and practical protocols necessary to thoroughly characterize N'-hydroxyoxolane-2-carboximidamide, using its structural properties to inform experimental design.

Physicochemical Profile and Predicted Behavior

A molecule's structure dictates its properties. By dissecting N'-hydroxyoxolane-2-carboximidamide, we can form a scientifically grounded hypothesis of its behavior in DMSO.

-

The Oxolane (Tetrahydrofuran) Ring: This cyclic ether imparts polarity and three-dimensionality. In medicinal chemistry, the inclusion of oxetane and oxolane rings has been shown to improve aqueous solubility and other pharmacokinetic properties.[5][6] The oxolane ring is generally stable, possessing significantly less ring strain than a three-membered epoxide ring.[7] However, it can be susceptible to cleavage under strong acidic conditions.[7][8]

-

The N'-hydroxycarboximidamide Group: This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. Its structure is related to hydroxamic acids and amidines, which are known to chelate metal ions and participate in key binding interactions with biological targets.[9] The acidic and basic properties of this group will be a primary driver of its solubility and pH-dependent stability.[10]

-

DMSO as the Solvent Environment: DMSO is a polar aprotic solvent. Its hygroscopic nature—its tendency to absorb moisture from the atmosphere—is a critical variable that must be controlled, as the presence of water can facilitate hydrolytic degradation.[1][11][12]

Solubility Prediction: Given the combined polarity of the oxolane ring and the N'-hydroxycarboximidamide group, N'-hydroxyoxolane-2-carboximidamide is predicted to have high intrinsic solubility in anhydrous DMSO.[9][13] This makes it an ideal candidate for preparation as a high-concentration stock solution for screening campaigns.

Quantitative Determination of Solubility

Solubility is not a single value but is defined by the method of its measurement. In drug discovery, two types of solubility are of primary importance: kinetic and thermodynamic.[14][15]

Kinetic Solubility: A High-Throughput Assessment

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[14] This mimics the conditions of many in vitro biological assays and is crucial for avoiding compound precipitation that could interfere with the assay readout.[16]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N'-hydroxyoxolane-2-carboximidamide (e.g., 20 mM) in 100% anhydrous DMSO. Ensure complete dissolution.

-

Serial Dilution: In a 96-well polypropylene plate, perform a 2-fold serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Aqueous Dilution: In a clear-bottom 96-well assay plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4.

-

Compound Addition: Using a liquid handler, rapidly add 2 µL of each DMSO dilution to the corresponding wells containing PBS. This creates a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a set period, typically 1-2 hours, with gentle shaking.[15]

-

Measurement: Measure the light scattering of each well using a laser nephelometer.[17] The intensity of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: Plot the scattered light intensity against the compound concentration. The "kick-off" point, where the signal sharply increases, is defined as the kinetic solubility.[17]

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after it has been allowed to equilibrate for an extended period.[15][18] This value is critical for formulation development and understanding biopharmaceutical properties. The shake-flask method is the universally accepted standard for this measurement.[15]

-

Sample Preparation: Add an excess amount of solid N'-hydroxyoxolane-2-carboximidamide powder to several glass vials. The presence of undissolved solid at the end of the experiment is essential.

-

Solvent Addition: Add a precise volume of anhydrous DMSO to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration: For an additional purification step, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Prepare a standard curve of the compound in DMSO. Accurately dilute the filtered supernatant and quantify its concentration using a validated HPLC-UV or LC-MS method.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

All quantitative solubility data should be summarized for clear interpretation and comparison.

| Parameter | Value | Unit | Method | Conditions |

| Kinetic Solubility | To be determined | µg/mL or µM | Nephelometry | PBS (pH 7.4), 1% DMSO, 2h @ 25°C |

| Thermodynamic Solubility | To be determined | mg/mL or mM | Shake-Flask HPLC | 100% DMSO, 48h @ 25°C |

Chemical Stability in DMSO: Assessment and Best Practices

The stability of compounds in DMSO stock solutions is paramount for the integrity of screening libraries.[19] Degradation can occur over time due to several factors, including the presence of water, exposure to light, and temperature fluctuations.

Potential Degradation Pathways

-

Hydrolysis: Due to the hygroscopic nature of DMSO, absorbed water can lead to the hydrolysis of sensitive functional groups. The N'-hydroxycarboximidamide moiety may be susceptible to this pathway. Studies have shown that the presence of water is a more significant cause of compound loss in DMSO than oxygen.[20][21]

-

Oxidation: While the oxolane ring is generally robust, some functional groups can be sensitive to oxidation.[7] It is prudent to minimize headspace oxygen in storage containers, especially for long-term storage.

-

Thermal Degradation: Elevated temperatures can accelerate decomposition.[22] While DMSO itself is stable up to 100°C, the solute may not be.[12]

-

Photodegradation: Exposure to UV or visible light can induce degradation in photosensitive molecules.[23]

Best Practices for Long-Term Storage

To ensure the long-term integrity of N'-hydroxyoxolane-2-carboximidamide stock solutions:

-

Use Anhydrous DMSO: Start with high-purity, anhydrous DMSO (≥99.9%) to minimize water content from the outset.[24]

-

Tightly Seal Containers: Use high-quality vials with airtight seals to prevent moisture absorption from the atmosphere.[11][25]

-

Low-Temperature Storage: Store solutions at -20°C or, for maximum longevity, at -80°C.[25]

-

Prepare Single-Use Aliquots: Avoid repeated freeze-thaw cycles, which can introduce moisture upon opening and may degrade some molecules.[25][26] Prepare small, single-use aliquots from the main stock.

-

Protect from Light: Use amber vials or store plates and vials in the dark to prevent photodegradation.[12]

Experimental Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is a systematic way to identify a compound's potential degradation products and degradation pathways.[27] This is essential for developing a "stability-indicating" analytical method—one that can separate the parent compound from all potential impurities and degradants.[23]

-

Prepare Solutions: Prepare solutions of N'-hydroxyoxolane-2-carboximidamide in DMSO (e.g., at 1 mg/mL).

-

Apply Stress Conditions: Expose the solutions to a range of harsh conditions in parallel. Include a control sample stored under ideal conditions (e.g., -20°C, dark).

-

Acidic: Add HCl to a final concentration of 0.1 N. Heat at 60°C for 24 hours.[22]

-

Basic: Add NaOH to a final concentration of 0.1 N. Heat at 60°C for 24 hours.

-

Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

-

Thermal: Heat at 80°C for 72 hours.[22]

-

Photolytic: Expose to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.[23]

-

-

Time-Point Analysis: At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize it if necessary, and dilute it for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC-UV/MS method. Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

-

Data Interpretation: Calculate the percentage of the parent compound remaining under each condition. Attempt to identify the structure of major degradants using mass spectrometry.

Caption: A Typical Workflow for Forced Degradation Studies.

Stability Data Summary

Results from the forced degradation study should be tabulated to provide a clear stability profile.

| Stress Condition | Duration (hours) | Temperature | % Parent Compound Remaining | Notes / Major Degradants |

| 0.1 N HCl | 24 | 60°C | To be determined | |

| 0.1 N NaOH | 24 | 60°C | To be determined | |

| 3% H₂O₂ | 24 | 25°C | To be determined | |

| Thermal | 72 | 80°C | To be determined | |

| Photolytic | ICH std. | 25°C | To be determined |

Conclusion

N'-hydroxyoxolane-2-carboximidamide, by virtue of its polar functional groups, is anticipated to be highly soluble in DMSO, making it well-suited for applications in drug screening and discovery. However, its chemical stability, particularly its susceptibility to hydrolysis, requires rigorous experimental validation. The protocols outlined in this guide for determining kinetic and thermodynamic solubility, coupled with a systematic forced degradation study, provide a comprehensive roadmap for the characterization of this and other novel chemical entities. Adherence to best practices for the preparation and storage of DMSO stock solutions is critical for ensuring the generation of high-quality, reproducible data in any research and development program.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

CooperativeLa. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

-

Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]

-

Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

-

Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

-

SciSpace. (2026, February 1). Dimethyl sulfoxide (DMSO): Significance and symbolism. Retrieved from [Link]

-

National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

-

GeoBio-Center, LMU. (n.d.). Sample preparation in DMSO-NaCl buffer (DNA preservation). Retrieved from [Link]

-

Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3169. Retrieved from [Link]

-

PharmTech. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]

-

ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]

-

Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(8), 3227-3246. Retrieved from [Link]

-

Matteucci, M., et al. (2013). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PLoS ONE, 8(10), e78334. Retrieved from [Link]

- Patel, K., et al. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Drug Research, 3(3), 232-235.

-

Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12593–12630. Retrieved from [Link]

- Vaz, R. J. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Journal of Biosciences and Medicines, 8(8), 1-13.

-

Zhao, C., et al. (2022). Degradation of DMSO by human gut microbiota through in vitro fermentation. Chinese Journal of Microecology, 34(10), 1146-1150. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted pathways of DMSO degradation processes. Retrieved from [Link]

-

Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Retrieved from [Link]

-

Kim, H. Y., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(10), 2559-2568. Retrieved from [Link]

-

Kozik, V., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

-

National Cancer Institute. (2023, August 15). Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection. Retrieved from [Link]

-

Taylor, R. J. K., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12704–12764. Retrieved from [Link]

-

Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990–2000. Retrieved from [Link]

- Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26.

-

Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

-

Waybright, T. J., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 941-949. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, September 30). Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. Retrieved from [Link]

- Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172.

-

Frontiers. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Physico-chemical properties in relation to biological action. Retrieved from [Link]

-

Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, May 29). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. Retrieved from [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. enamine.net [enamine.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 23. ajpsonline.com [ajpsonline.com]

- 24. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]

- 25. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]

- 26. reddit.com [reddit.com]

- 27. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of N'-hydroxyoxolane-2-carboximidamide

Topic: Potential Therapeutic Targets of N'-hydroxyoxolane-2-carboximidamide Content Type: Technical Monograph / Pharmacological Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and DMPK Researchers[1]

From Prodrug Chemistry to Metalloenzyme Modulation[1]

Executive Summary

N'-hydroxyoxolane-2-carboximidamide (also known as N'-hydroxy-tetrahydrofuran-2-carboximidamide) represents a distinct chemical scaffold combining a tetrahydrofuran (oxolane) ring with an amidoxime functional group.[1] While often utilized as a synthetic intermediate, its pharmacological value lies in its dual nature: it acts as a bioreversible prodrug for amidines and as a direct modulator of oxidoreductases and metalloenzymes.

This technical guide dissects the three primary biological interfaces of this molecule:

-

The mARC System: Metabolic activation via the Mitochondrial Amidoxime Reducing Component.[2][3][4]

-

Nitric Oxide Synthase (NOS): Competitive modulation via N-hydroxy-L-arginine mimicry.[1]

-

Metalloenzyme Chelation: Bidentate binding potential in zinc/iron-dependent systems.[1]

Primary Metabolic Target: The mARC System (Prodrug Activation)

The most authoritative biological interaction for N'-hydroxyoxolane-2-carboximidamide is its role as a substrate for the Mitochondrial Amidoxime Reducing Component (mARC) .[1] Amidoximes are less basic and more lipophilic than their corresponding amidines, allowing for enhanced oral bioavailability. Once absorbed, the N-O bond is cleaved to release the active amidine pharmacophore.

Mechanism of Action

The reduction is not a passive process but relies on a specialized electron transport chain located on the outer mitochondrial membrane. The molecule binds to the molybdenum cofactor (Moco) within the mARC enzyme.

The Electron Flow:

-

NADH donates electrons to Cytochrome b5 Reductase (Cyb5R) .[2]

-

Electrons are transferred to Cytochrome b5 (Cyb5) .

-

Cyb5 reduces the mARC molybdenum center (Mo(VI)

Mo(IV)). -

mARC reduces the N-O bond of the amidoxime, releasing the amidine and water.

Visualization: The mARC Reductive Cascade

The following diagram illustrates the obligate protein-protein interactions required for this activation.

Caption: The mARC catalytic cycle. The amidoxime substrate acts as the terminal electron acceptor, converting to the active amidine.

Secondary Target: Nitric Oxide Synthase (NOS) Modulation

The amidoxime moiety (

Mechanistic Interference

-

Substrate Mimicry: The oxolane ring mimics the ribose/amino acid backbone, while the amidoxime mimics the guanidine oxidation state of NOHA.

-

Inhibition vs. Uncoupling: Depending on the specific isoform (iNOS vs. eNOS) and the steric bulk of the oxolane ring, this molecule can act as a competitive inhibitor, preventing L-arginine binding, or as a "false intermediate" that uncouples the enzyme, leading to superoxide generation rather than NO.

Therapeutic Implication: This pathway is relevant for researchers developing inhibitors for septic shock (iNOS selective) or investigating vascular oxidative stress.

Tertiary Target: Metalloenzyme Chelation

The hydroxamic acid-like structure of the amidoxime allows it to function as a bidentate ligand. While hydroxamic acids are classic Histone Deacetylase (HDAC) inhibitors, amidoximes show distinct selectivity profiles due to the presence of the amine group.

Targetable Metal Centers:

-

Urease (Nickel-dependent): Amidoximes can chelate the Ni

ions in the active site of bacterial urease (e.g., H. pylori), serving as potential anti-ulcer agents. -

Matrix Metalloproteinases (Zn

-dependent): Potential for inhibiting tissue remodeling enzymes via zinc sequestration.[1]

Experimental Protocols

To validate these targets, the following self-validating protocols are recommended.

Protocol A: In Vitro mARC Reduction Assay

Purpose: To confirm the molecule is a substrate for the mARC system and determine kinetic parameters (

Reagents:

-

Recombinant human mARC1 or mARC2.

-

Recombinant Cytochrome b5 and NADH-Cytochrome b5 Reductase.[1]

-

NADH (1.0 mM stock).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

-

Reconstitution: Mix mARC (0.5

M), Cyt b5 (2.5 -

Initiation: Add N'-hydroxyoxolane-2-carboximidamide (range: 0–500

M).[1] Initiate reaction by adding NADH (final conc. 250 -

Sampling: At

min, remove 50 -

Termination: Quench immediately with 50

L ice-cold Acetonitrile (contains internal standard). -

Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via HPLC-UV or LC-MS/MS.[1]

-

Monitor: Disappearance of Amidoxime (Substrate) and appearance of Amidine (Product).

-

Protocol B: Griess Assay for NOS Inhibition

Purpose: To assess the molecule's ability to inhibit NO production in LPS-stimulated macrophages.[1]

Workflow:

-

Cell Culture: Seed RAW 264.7 macrophages in 96-well plates.

-

Induction: Treat cells with LPS (1

g/mL) to induce iNOS. -

Treatment: Co-treat with N'-hydroxyoxolane-2-carboximidamide (0.1 – 100

M).[1] Include L-NAME as a positive control inhibitor. -

Incubation: Incubate for 24 hours at 37°C.

-

Measurement: Mix 50

L supernatant with 50 -

Quantification: Measure absorbance at 540 nm. Calculate IC

relative to LPS-only control.[1]

Quantitative Data Summary

| Parameter | Value / Range | Relevance |

| LogP (Calc) | ~ -0.8 to 0.5 | Highly water-soluble; requires active transport or prodrug formulation for cellular entry.[1] |

| mARC | Typically 10–50 | High affinity indicates efficient hepatic reduction to the active amidine. |

| iNOS IC | > 100 | Likely a weak inhibitor compared to N-hydroxy-L-arginine; serves better as a negative control or weak probe.[1] |

| pKa | ~ 4.5 (Amidoxime) | Less basic than amidine (pKa ~11), facilitating passive diffusion in the gut. |

References

-

Clement, B., et al. (2020). The mitochondrial amidoxime reducing component (mARC): From prodrug activation to lipid metabolism.[3][5][6] Journal of Biological Chemistry.[4] Link

-

Havemeyer, A., et al. (2010). Identification of the missing component in the mitochondrial benzamidoxime reducing system. PLoS ONE. Link

-

Alderton, W. K., et al. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal. Link

-

Kotthaus, J., & Clement, B. (2011). The mARC-containing enzyme system: A novel target for drug development? Drug Metabolism Reviews. Link

Sources

- 1. N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

N'-hydroxyoxolane-2-carboximidamide literature review and background

Core Chemical Module for Heterocyclic Pharmacophore Design

Executive Summary

N'-hydroxyoxolane-2-carboximidamide (also known as N'-hydroxy-tetrahydrofuran-2-carboximidamide or tetrahydrofuran-2-carboxamidoxime) is a critical synthetic intermediate and pharmacophore precursor in modern medicinal chemistry. Belonging to the class of amidoximes , this molecule serves two primary functions in drug development:

-

Precursor for 1,2,4-Oxadiazoles: It acts as the nucleophilic "linchpin" in the synthesis of 1,2,4-oxadiazole rings—a validated bioisostere for esters and amides found in immunomodulators (e.g., ozanimod) and antimicrobial agents.

-

Amidine Prodrug Scaffold: The N-hydroxy functionality reduces the basicity of the corresponding amidine, potentially enhancing oral bioavailability and membrane permeability before metabolic reduction back to the active amidine species.

This guide provides a comprehensive technical analysis of the molecule's synthesis, reactivity profiles, and experimental protocols for its application in library generation.

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule consists of a saturated oxygen heterocycle (oxolane/tetrahydrofuran) substituted at the C2 position with an amidoxime group.

-

IUPAC Name:

-hydroxyoxolane-2-carboximidamide -

Molecular Formula:

-

Molecular Weight: 130.14 g/mol

-

Key Functionality: The amidoxime group (

) exhibits amphoteric character and geometric isomerism (

Physicochemical Profile (Predicted)

| Property | Value / Description | Significance |

| LogP | ~ -0.5 to 0.2 | High water solubility; polar surface area suitable for fragment-based screening. |

| pKa (Acid) | ~ 11.0 (OH group) | Weakly acidic; deprotonation facilitates O-acylation. |

| pKa (Base) | ~ 4.5 - 5.5 | Less basic than corresponding amidines (pKa ~11-12), improving membrane transport. |

| H-Bond Donors | 2 | Critical for binding site interactions or crystal lattice formation. |

| H-Bond Acceptors | 4 | Includes ring oxygen and oxime heteroatoms. |

Synthetic Pathways & Mechanism[3][4]

The synthesis of N'-hydroxyoxolane-2-carboximidamide is a robust, single-step transformation from the corresponding nitrile. The reaction is driven by the nucleophilic attack of hydroxylamine on the nitrile carbon.

Core Synthesis Diagram (DOT)

Figure 1: Synthetic pathway from nitrile precursor to the target amidoxime.

Mechanistic Insight

The reaction proceeds via the nucleophilic addition of the hydroxylamine nitrogen to the electrophilic carbon of the nitrile group.

-

Activation: Hydroxylamine hydrochloride is neutralized (typically with

, -

Addition: The lone pair on the nitrogen attacks the nitrile carbon (

), breaking a pi-bond. -

Stabilization: Proton transfer results in the stable amidoxime structure.

Critical Control Point: The reaction must be monitored to prevent "over-reaction" to amide byproducts (hydrolysis of the nitrile), although amidoxime formation is generally kinetically favored in alcoholic solvents.

Functionalization: The 1,2,4-Oxadiazole Gateway[5]

The most authoritative application of this molecule is its conversion into 3,5-disubstituted-1,2,4-oxadiazoles . This heterocyclic scaffold is a cornerstone in medicinal chemistry, serving as a stable, non-hydrolyzable surrogate for ester or amide bonds.

Reaction Network Diagram (DOT)

Figure 2: Divergent reactivity pathways: Cyclization to heterocycles vs. biological reduction.

Cyclization Protocols

Two primary methods exist for the cyclization step, depending on the sensitivity of the substrate:

-

Thermal Cyclization: Heating the O-acylamidoxime intermediate in high-boiling solvents (Toluene, DMF) or Pyridine.

-

TBAF-Mediated Cyclization (Room Temp): A milder protocol using Tetrabutylammonium fluoride (TBAF) in THF. This is preferred for substrates with heat-sensitive functional groups.

Experimental Protocols

Protocol A: Synthesis of N'-hydroxyoxolane-2-carboximidamide

Validates the conversion of Tetrahydrofuran-2-carbonitrile to the target amidoxime.

Reagents:

-

Tetrahydrofuran-2-carbonitrile (1.0 equiv)

-

Hydroxylamine hydrochloride (

) (1.5 - 2.0 equiv) -

Potassium Carbonate (

) (1.5 - 2.0 equiv) -

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

in the minimum amount of water. -

Neutralization: Add

slowly to the solution (gas evolution may occur). Stir for 10 minutes. -

Addition: Add the Ethanol and Tetrahydrofuran-2-carbonitrile.

-

Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor via TLC (eluent: DCM/MeOH 9:1). The nitrile spot (high Rf) should disappear, replaced by a more polar amidoxime spot (lower Rf).

-

Workup: Evaporate the Ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

). -

Purification: Dry the organic layer over

, filter, and concentrate. The product often solidifies upon standing. Recrystallize from Ethanol/Hexane if necessary.

Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazole Derivative

Demonstrates the utility of the amidoxime in library generation.

Reagents:

-

N'-hydroxyoxolane-2-carboximidamide (1.0 equiv)

-

Carboxylic Acid (R-COOH) (1.1 equiv)

-

Coupling Agent: EDC·HCl or HATU (1.2 equiv)

-

Base: DIEA (2.0 equiv)

-

Solvent: DMF or Dioxane

Procedure:

-

Activation: Mix the Carboxylic Acid, Coupling Agent, and Base in DMF. Stir for 15 minutes to form the active ester.

-

O-Acylation: Add the N'-hydroxyoxolane-2-carboximidamide. Stir at Room Temperature (RT) for 1–2 hours.

-

Cyclization: Heat the reaction mixture to 100°C–110°C for 4–6 hours. Alternatively, for a milder approach, dilute with THF and add TBAF (1.0 equiv at RT) and stir overnight.

-

Isolation: Dilute with water and extract with Ethyl Acetate. Wash with brine. Purify via column chromatography.[1]

References

-

Synthesis of Amidoximes: Quadri, M., et al. (2018). "Synthesis and pharmacological characterization of novel thiophene-based amidoximes." European Journal of Medicinal Chemistry, 160, 207-228.[2] Link

-

1,2,4-Oxadiazole Methodologies: Gangloff, A. R., et al. (2001). "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild and efficient cyclization catalyst." Tetrahedron Letters, 42(8), 1441-1443. Link

-

Room Temperature Cyclization: Sridharan, V., et al. (2010). "Recent advances in the synthesis of 1,2,4-oxadiazoles." Organic Preparations and Procedures International, 42(6), 495-514. Link

-

Amidoxime Prodrug Concept: Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579. Link

-

General Heterocycle Synthesis: Katritzky, A. R., et al. (2012). "The chemistry of N-hydroxyamidoximes, N-aminoamidoximes, and hydrazidines." Chemical Reviews, 112(7), 3792-3872. Link

Sources

N'-hydroxyoxolane-2-carboximidamide for enzyme inhibition studies

Application Note: Characterization of N'-hydroxyoxolane-2-carboximidamide (NHOC) for Enzyme Inhibition Studies

Executive Summary

N'-hydroxyoxolane-2-carboximidamide (NHOC), also referred to as N'-hydroxy-tetrahydrofuran-2-carboximidamide, represents a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] Structurally, it combines a polar, non-aromatic tetrahydrofuran (THF) core with an amidoxime warhead.[1]

This guide details the protocols for utilizing NHOC as a chemical probe. Unlike simple competitive inhibitors, NHOC functions primarily through two distinct mechanisms depending on the biological context:

-

Metalloenzyme Inhibition: Acting as a bidentate chelator (bioisostere of hydroxamic acid) targeting binuclear manganese or zinc clusters (e.g., Arginase, HDACs).[1]

-

Prodrug Mimicry: Serving as a precursor to the active amidine species, requiring specific reduction protocols for cellular activity (via the mARC mitochondrial system).[1]

Chemical Properties & Handling

| Property | Specification | Notes |

| IUPAC Name | N'-hydroxyoxolane-2-carboximidamide | |

| Molecular Weight | ~130.14 Da | Ideal range for Fragment-Based Screening (<300 Da).[1][2][3] |

| Solubility | DMSO (>100 mM), Water (>10 mM) | High polarity due to the oxime and ether oxygen.[1] |

| Stability | Sensitive to reduction | Critical: Avoid reducing agents (DTT, TCEP) in stock solutions unless testing amidine conversion. |

| pKa | ~4.5 (Oxime proton) | Ionization state is pH-dependent; affects binding affinity.[2] |

Mechanism of Action

NHOC acts as a transition state analog. The amidoxime group (

Pathway Diagram: Dual Mechanism of Action

Figure 1: Dual mechanism of NHOC.[1][2] In cell-free assays, it acts as a chelator/TSA.[1][2] In cellular assays, it may act as a prodrug for the more basic amidine.[1]

Experimental Protocols

Protocol A: Stability & Solubility Profiling (Pre-Assay)

Rationale: Amidoximes are susceptible to hydrolysis at low pH and reduction in cytosolic environments.

-

Preparation: Dissolve NHOC to 50 mM in 100% DMSO.

-

Buffer Dilution: Dilute to 500 µM in Assay Buffer (e.g., 50 mM HEPES, pH 7.4).

-

Reducing Agent Challenge:

-

Control: Buffer only.

-

Test: Buffer + 1 mM DTT (Dithiothreitol).

-

-

Analysis: Incubate at 37°C for 60 mins. Analyze via LC-MS.

-

Pass Criteria: >95% parent compound remaining in Control.

-

Note: If DTT causes reduction (mass shift -16 Da), exclude DTT from subsequent enzymatic assays.

-

Protocol B: Metalloenzyme Inhibition Assay (Arginase Model)

Rationale: NHOC is a structural bioisostere of Nor-NOHA, a classic Arginase inhibitor.[1][2] This protocol measures the inhibition of urea production.

Reagents:

-

Recombinant Arginase I or II.

-

Substrate: L-Arginine (10 mM stock).

-

Colorimetric Reagent: Urea detection kit (diacetyl monoxime).

Step-by-Step:

-

Enzyme Activation: Dilute Arginase to 25 nM in Activation Buffer (50 mM Tris-HCl pH 7.5, 10 mM MnCl₂). Heat at 55°C for 10 mins (crucial for Mn²⁺ cluster activation).

-

Inhibitor Incubation:

-

Prepare serial dilutions of NHOC (0.1 µM to 100 µM).

-

Add 10 µL Inhibitor to 40 µL Activated Enzyme.

-

Incubate at 25°C for 15 minutes to allow chelation equilibrium.

-

-

Reaction Start: Add 50 µL L-Arginine (Final concentration = Km of the enzyme, typically 1-2 mM).

-

Termination: After 20 mins, add 100 µL Acidic Stop Solution (H₂SO₄/H₃PO₄).

-

Detection: Add colorimetric reagent, boil for 10 mins, and read Absorbance at 520 nm.

-

Data Fit: Plot % Activity vs. Log[NHOC] to determine IC50.

Protocol C: Kinetic Mechanism Determination

Rationale: To distinguish between competitive inhibition (binding active site) and non-competitive inhibition (allosteric metal stripping).[1]

-

Matrix Setup: Prepare a 4x4 matrix of Substrate concentrations (0.5x, 1x, 2x, 4x Km) vs. NHOC concentrations (0, 0.5x, 1x, 2x IC50).[1]

-

Velocity Measurement: Measure initial velocity (

) for all points. -

Lineweaver-Burk Analysis:

-

Plot

vs -

Outcome Interpretation:

-

Lines intersect at Y-axis: Competitive (Active site binder).

-

Lines intersect at X-axis: Non-competitive.

-

Parallel Lines: Uncompetitive.

-

-

Expected Result for NHOC:Competitive , as the amidoxime mimics the arginine guanidinium group.[1]

-

Data Analysis & Interpretation

Table 1: Troubleshooting Common Assay Anomalies

| Observation | Probable Cause | Corrective Action |

| IC50 shifts >10x with time | Slow-binding kinetics | Pre-incubate NHOC with enzyme for 30-60 mins before adding substrate.[2] |

| Loss of potency in Cell Lysate | Metabolic reduction | The amidoxime is being reduced to the amidine by mARC/cytochrome b5 systems. Use purified enzyme or add specific mARC inhibitors. |

| High background in colorimetric assay | Oxime interference | Amidoximes can react with electrophilic colorimetric reagents. Run a "Compound Only" blank (No enzyme). |

| Precipitation upon dilution | Low aqueous solubility | Ensure final DMSO concentration is <2% and add 0.01% Triton X-100. |

References

-

Clement, B., et al. (2021).[1] "Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease."[2][4] European Journal of Medicinal Chemistry.

-

Context: Establishes the amidoxime-to-amidine conversion pathway and the utility of this scaffold in protease inhibition.[2]

-

-

Christianson, D. W., & Cox, J. D. (1999).[1] "Catalysis by metal-activated hydroxide in zinc and manganese metalloenzymes." Annual Review of Biochemistry.

- Context: Foundational text on how hydroxamic/amidoxime groups chelate binuclear metal centers in enzymes like Arginase.

-

Havemeyer, A., et al. (2006).[1] "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry.

- Context: Defines the mARC system responsible for metabolizing N-hydroxy-carboximidamides in cellular assays.

-

PubChem Compound Summary. (2025). "N'-hydroxyoxolane-2-carboximidamide."[2][3][5] National Center for Biotechnology Information.

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide [webbook.nist.gov]

- 3. chemazone.com [chemazone.com]

- 4. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1562223-44-2|N'-hydroxy-1,4-oxathiane-2-carboximidamide|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for testing antiviral activity of N'-hydroxyoxolane-2-carboximidamide

Executive Summary & Molecule Profile

N'-hydroxyoxolane-2-carboximidamide represents a class of cyclic amidoximes structurally related to nucleoside analogues and amidine prodrugs. The N-hydroxy-carboximidamide moiety suggests two potential mechanisms of action:

-

Prodrug Activity: Reduction by the mitochondrial Amidoxime Reducing Component (mARC) to an active amidine, which may inhibit viral proteases or polymerases.

-

Nucleobase Mimicry: Tautomerization allowing ambiguous base-pairing (similar to

-hydroxycytidine), potentially inducing lethal mutagenesis in RNA viruses (error catastrophe).

This protocol details the rigorous in vitro characterization of this compound, moving from solubility to mechanistic validation.

Experimental Workflow

The following flowchart outlines the critical path for validating the antiviral activity of the test article.

Figure 1: Sequential workflow for antiviral validation. Note the "Stop Rule" at the cytotoxicity stage to prevent false positives caused by cell death.

Phase 1: Compound Preparation & Stability

Amidoximes are susceptible to hydrolysis and photoreactivity. Proper handling is critical to ensure the "active" species is tested.

-

Solvent: Dimethyl sulfoxide (DMSO), Hybri-Max™ grade (sterile).

-

Stock Concentration: 100 mM.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solution: Dilute in serum-free MEM/DMEM immediately prior to use. Final DMSO concentration on cells must be <0.5% (v/v) to avoid solvent toxicity.

Critical Insight: If the compound precipitates in aqueous media, utilize a stepwise dilution: DMSO

PBSMedia. If precipitation persists, consider complexation with cyclodextrins (HP- -CD).

Phase 2: Cytotoxicity Profiling (The Safety Gate)

Before assessing efficacy, we must determine the CC50 (Cytotoxic Concentration 50%).[1][2] An antiviral effect is indistinguishable from host cell death in CPE assays; therefore, this step validates that the compound is not simply killing the host machinery.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed Vero E6 or Huh7 cells (1.5

10 -

Treatment: Remove media. Add 100

L of compound serially diluted (log-2 scale: 100 -

Incubation: 48–72 hours (matched to the virus replication cycle).[2]

-

Development:

-

Add 20

L MTT reagent (5 mg/mL in PBS). Incubate 4h. -

Remove supernatant carefully.

-

Solubilize formazan crystals with 100

L DMSO.

-

-

Read: Absorbance at 570 nm (reference 630 nm).

Data Output: Calculate % Viability relative to vehicle control. Plot non-linear regression to find CC50.

-

Pass Criteria: CC50 > 50

M (ideal) or > 10

Phase 3: Antiviral Efficacy (EC50 Determination)[1]

The Plaque Reduction Neutralization Test (PRNT) is the gold standard for quantifying infectious virus reduction.

Protocol: Plaque Reduction Assay

-

Seeding: Seed Vero E6 cells in 12-well plates (2

10 -

Infection:

-

Wash cells with PBS.

-

Inoculate with virus (e.g., Influenza A or SARS-CoV-2) at MOI 0.01 (Multiplicity of Infection).

-

Adsorb for 1 hour at 37°C with gentle rocking.

-

-

Treatment Overlay:

-

Remove inoculum.[3]

-

Add semi-solid overlay (1.2% Avicel or Methylcellulose in DMEM) containing the test compound at varying concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20

M).

-

-

Incubation: 48–72 hours (until plaques are visible in controls).

-

Fixation & Staining:

-

Fix with 4% Formaldehyde (1h).

-

Stain with 0.1% Crystal Violet.

-

-

Counting: Count plaques manually or using an automated imager.

Data Analysis (Table 1):

| Parameter | Formula | Interpretation |

| % Inhibition | Higher is better. | |

| EC50 | Concentration at 50% Inhibition | Lower is better (High Potency). |

| Selectivity Index (SI) | SI > 10 indicates a viable drug candidate.[1] |

Phase 4: Mechanism of Action (Time-of-Addition)

To determine how N'-hydroxyoxolane-2-carboximidamide works, we perform a Time-of-Addition (TOA) assay. This distinguishes entry inhibitors from replication inhibitors.

Experimental Logic:

-

Pre-treatment (-1h): Targets host factors or viral stability.

-

Co-treatment (0h): Targets binding/entry.

-

Post-treatment (+2h, +4h, +6h): Targets intracellular replication (polymerase/protease).

Figure 2: Time-of-Addition logic. Amidoximes/nucleoside mimics typically remain active even when added 2-4 hours post-infection.

Protocol:

-

Infect cells at high MOI (1.0) to synchronize infection.

-

Add compound (at 5x EC50) at specific time points: -1h, 0h, 2h, 4h, 6h, 8h.

-

Harvest supernatant at 24h.

-

Interpretation: If the compound loses efficacy when added at +4h, it acts at an early stage. If it retains efficacy at +4h but loses it at +8h, it inhibits RNA replication/translation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Cytotoxicity | DMSO concentration > 0.5% | Increase stock concentration to reduce DMSO volume added. |

| No Activity (In Vitro) | Lack of metabolic activation | Amidoximes often require mARC enzymes. Repeat assay in Huh7 (liver) cells or add S9 liver fraction. |

| Inconsistent EC50 | Compound degradation | Prepare fresh stocks. Amidoximes can hydrolyze to amides or acids in aqueous media over time. |

References

-

Agostini, M. L., et al. (2019).[6] Small-Molecule Antiviral

-d- -

Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds.[7][8][9] Nature Protocols. Link

-

BenchChem. (2025).[2] Application Notes and Protocols for In Vitro Antiviral Assays (EC50/CC50 Determination). Link

-

Clement, B., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles... possessing potent virus-inhibiting activity.[6][10][11][12] Bioorganic & Medicinal Chemistry Letters. Link

-

IBT Bioservices. (2025). Guide to In Vitro Antiviral Testing (Plaque Reduction & CPE). Link

Sources

- 1. protocols.io [protocols.io]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ibtbioservices.com [ibtbioservices.com]

- 5. A Colorimetric-Based Accurate Method for the Determination of Enterovirus 71 Titer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides as possible anti-viral agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. news-medical.net [news-medical.net]

- 12. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: N'-hydroxyoxolane-2-carboximidamide as a Potential Anti-inflammatory Agent

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

N'-hydroxyoxolane-2-carboximidamide (also referred to as N-hydroxy-tetrahydrofuran-2-carboximidamide) represents a distinct class of cyclic amidoximes .[1] While often utilized as synthetic intermediates, amidoximes have emerged as privileged scaffolds in medicinal chemistry due to their dual pharmacological potential:[2][3]

-

Prodrug Capabilities: They serve as orally bioavailable precursors to amidines (which are often highly basic and poorly absorbed), reduced in vivo by the mitochondrial amidoxime reducing component (mARC).

-

Intrinsic Activity: They act as N-hydroxy-L-arginine (NOHA) mimetics, capable of modulating the Nitric Oxide Synthase (NOS) pathway or acting as exogenous NO donors under oxidative stress.[1]

This application note details the protocols for evaluating the anti-inflammatory potential of this compound, specifically targeting its ability to modulate the NF-κB signaling pathway and Nitric Oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Mechanism of Action & Rationale

To design effective experiments, one must understand the hypothesized biological fate of the molecule. Unlike standard NSAIDs (COX inhibitors), amidoximes often intervene in the arginine-NO metabolome.

Biological Pathway Visualization

The following diagram illustrates the dual potential of N'-hydroxyoxolane-2-carboximidamide: bioactivation into an amidine (inhibiting proteases/arginase) or oxidation to release NO (counteracting endothelial dysfunction).[1]

Figure 1: Hypothesized metabolic fate and anti-inflammatory signaling nodes for cyclic amidoximes.

Experimental Protocols

Protocol A: Compound Preparation & Stability Assessment

Objective: Ensure the amidoxime moiety remains stable prior to cellular exposure, as it is sensitive to hydrolysis and oxidation.

Materials:

-

N'-hydroxyoxolane-2-carboximidamide (Purity >95% by HPLC).[1]

-

DMSO (Dimethyl sulfoxide), Cell Culture Grade.

-

PBS (Phosphate Buffered Saline), pH 7.4.

Workflow:

-

Stock Solution: Dissolve 10 mg of the compound in 1 mL DMSO to create a high-concentration stock.

-

Note: Amidoximes are generally stable in DMSO at -20°C. Avoid repeated freeze-thaw cycles which may accelerate disproportionation to the amide or nitrile.[1]

-

-

Solubility Check: Dilute 10 µL of stock into 990 µL PBS (1:100 dilution).

-

Pass Criteria: Solution must remain clear. If precipitation occurs, lower the working concentration or use a co-solvent (e.g., 0.5% Tween-80).

-

-

Stability Validation: Incubate the diluted PBS solution at 37°C for 24 hours. Analyze by HPLC-UV (254 nm) to verify <5% degradation.

Protocol B: In Vitro Anti-Inflammatory Screening (RAW 264.7 Model)

Objective: Quantify the suppression of pro-inflammatory mediators (NO, TNF-α, IL-6) in macrophages challenged with LPS.[1]

Cell Line: RAW 264.7 (Murine Macrophages).[4] Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4.

Step-by-Step Methodology:

-

Seeding:

-

Seed RAW 264.7 cells in 96-well plates at a density of

cells/well in DMEM + 10% FBS. -

Incubate for 24h at 37°C, 5% CO₂ to allow adhesion.

-

-

Pre-treatment:

-

Replace media with fresh DMEM containing reduced serum (1% FBS) to minimize protein binding.

-

Add N'-hydroxyoxolane-2-carboximidamide at graded concentrations (e.g., 1, 10, 50, 100 µM).

-

Include controls:

-

Vehicle Control: 0.1% DMSO.

-

Positive Control: Dexamethasone (1 µM) or L-NAME (NOS inhibitor, 100 µM).[1]

-

-

Incubate for 1 hour prior to stimulation.

-

-

Stimulation:

-

Add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control" (unstimulated).

-

Incubate for 24 hours .

-

-

Supernatant Harvesting:

-

Centrifuge the plate at 1000 x g for 5 mins.

-

Transfer 100 µL of supernatant to a fresh plate for NO analysis.

-

Store remaining supernatant at -80°C for ELISA (Cytokines).[1]

-

-

Viability Check (Crucial for Integrity):

-

Perform an MTT or CCK-8 assay on the remaining cells to ensure that reduced inflammation is not due to cytotoxicity.[1]

-

Rejection Criteria: Any concentration showing <80% cell viability must be excluded from IC50 calculations.

-

Protocol C: Nitric Oxide Quantification (Griess Assay)

Rationale: Amidoximes can inhibit iNOS or release NO. This assay measures nitrite (

-

Reagents:

-

Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.

-

Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).[1]

-

-

Procedure:

-

Mix 50 µL of cell supernatant (from Protocol B) with 50 µL of Sulfanilamide. Incubate 10 min in dark.

-

Add 50 µL of NED solution. Incubate 10 min in dark.

-

Measure absorbance at 540 nm .

-

-

Quantification:

-

Generate a standard curve using Sodium Nitrite (

) (0–100 µM). -

Calculate

Nitrite in samples.

-

Data Presentation & Analysis

Expected Outcomes

The following table structure is recommended for reporting results to ensure comparability with literature values.

Table 1: Anti-inflammatory Profile of N'-hydroxyoxolane-2-carboximidamide

| Parameter | Assay Type | IC50 Target (Potent) | IC50 Target (Moderate) | Mechanism Indicator |

| NO Inhibition | Griess Assay | < 10 µM | 10 - 50 µM | iNOS Inhibition or Scavenging |

| TNF-α | ELISA | < 5 µM | 5 - 25 µM | NF-κB Pathway Suppression |

| IL-6 | ELISA | < 5 µM | 5 - 25 µM | Cytokine Signaling Blockade |

| Cytotoxicity | MTT (CCK-8) | > 500 µM | > 100 µM | Selectivity Index (SI) |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High Cytotoxicity | Amidoxime instability or off-target mitochondrial toxicity.[1] | Verify stability (Protocol A). Test the amidine analog to see if the metabolite is the toxic species. |

| No Anti-inflammatory Effect | Compound requires metabolic activation (mARC) not present in RAW 264.7 cells. | Perform a microsome stability assay or co-culture with hepatocytes to activate the prodrug. |

| Precipitation in Media | Low aqueous solubility of the oxolane ring. | Limit final DMSO concentration to 0.5%; ensure pre-warming of media. |

References

-

Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews. (Context: Establishes the metabolic pathway of amidoximes to amidines).

-

Chemazone. (2024). "N'-hydroxy-1-(5-methyloxolane-3-carbonyl)piperidine-2-carboximidamide Structure and Properties." (Context: Structural analogs and chemical properties).

-

PubChem. (2024). "N'-hydroxyoxolane-3-carboximidamide Compound Summary." (Context: Chemical identifiers and physical data).

-

BenchChem. (2024). "Biological Activity Screening of Furan-2-carboxamide Derivatives." (Context: Protocols for furan/oxolane carboxamide anti-inflammatory screening).

-

MDPI. (2022). "Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide."[5] International Journal of Molecular Sciences. (Context: Methodology for COX-2 and cytokine inhibition assays).[1]

Disclaimer: This document is for research purposes only. N'-hydroxyoxolane-2-carboximidamide is an investigational compound and has not been approved for clinical use.[1]

Sources

- 1. N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Mechanisms of Fucoidans to Treat Inflammatory Diseases: A Review [mdpi.com]

- 5. mdpi.com [mdpi.com]

Application Note: Spectroscopic Characterization of N'-Hydroxyoxolane-2-carboximidamide

Introduction & Scope

N'-hydroxyoxolane-2-carboximidamide (also known as tetrahydrofuran-2-carboxamidoxime) is a critical heterocyclic building block used in the synthesis of 1,2,4-oxadiazole-based therapeutics, often serving as a bioisostere for esters or amides in peptidomimetics.[1]

This Application Note provides a definitive protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). Special emphasis is placed on distinguishing the amidoxime functional group from potential synthetic impurities (e.g., unreacted nitriles or hydrolyzed amides) and managing the compound's inherent stereochemical and tautomeric complexity.[1]

Key Chemical Properties

| Property | Detail |

| IUPAC Name | N'-hydroxyoxolane-2-carboximidamide |

| Formula | C₅H₁₀N₂O₂ |

| Molecular Weight | 130.15 g/mol |

| Chirality | C2 Stereocenter (Usually synthesized as racemate or S-isomer) |

| Solubility | High in DMSO, MeOH; Moderate in Water; Low in non-polar solvents.[1][2][3][4] |

| Stability | Hygroscopic; prone to thermal degradation to amide above 100°C. |

Experimental Workflow

The following flowchart outlines the critical path for sample preparation and data acquisition. Note the decision points regarding solvent selection, which are critical for observing exchangeable protons.

Figure 1: Integrated analytical workflow. DMSO-d6 is prioritized for NMR to stabilize the amidoxime tautomers and visualize -OH/-NH₂ protons.

Nuclear Magnetic Resonance (NMR) Protocol[1][2][3]

The amidoxime group exhibits tautomerism (

Sample Preparation[1]

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube.

1H NMR Assignment (400 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| N-OH | 8.80 – 9.20 | Broad Singlet | 1H | Highly deshielded, exchangeable (disappears with D₂O shake).[1][2] |

| NH₂ | 5.30 – 5.80 | Broad Singlet | 2H | Amidoxime amino protons.[1][2] Distinct from amide NH₂ (usually ~7.0 ppm).[1][2] |

| C2-H | 4.25 – 4.35 | dd or m | 1H | Methine proton adjacent to both Oxygen and the Amidoxime.[2] |

| C5-H | 3.70 – 3.85 | Multiplet | 2H | Protons adjacent to the ring oxygen (ether linkage).[1][2] |

| C3-H | 1.90 – 2.10 | Multiplet | 2H | Ring methylene protons.[2] |

| C4-H | 1.75 – 1.90 | Multiplet | 2H | Ring methylene protons.[2] |

13C NMR Assignment (100 MHz, DMSO-d₆)

-

C=N (Amidoxime): 152.0 – 155.0 ppm .[1][2]

-

Diagnostic Value: This peak confirms the conversion of the nitrile precursor (~119 ppm) and distinguishes it from the amide byproduct (~175 ppm).

-

Infrared Spectroscopy (FT-IR)[1][2][3][5][6][7]

IR is the fastest method to confirm the presence of the amidoxime functionality and ensuring the absence of the nitrile starting material.

Method

Key Diagnostic Bands[1][8]

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Note |

| 3400 – 3100 | ν(O-H) & ν(N-H) | Very broad, intense band.[1][2] Indicates H-bonding network.[1][2] |

| 1650 – 1665 | ν(C=N) | Critical ID Peak. Distinct from C=O (usually >1680 cm⁻¹).[1][2] |

| 1580 – 1600 | δ(NH₂) | Scissoring deformation of the primary amine. |

| 910 – 940 | ν(N-O) | Characteristic of oximes/amidoximes. |

| 1050 – 1100 | ν(C-O-C) | Cyclic ether stretch (THF ring).[1] |

| ~2240 (ABSENT) | ν(C≡N) | Purity Check: Presence of a peak here indicates unreacted nitrile.[1][2] |

Mass Spectrometry (LC-MS)[1][2]

Amidoximes are polar and ionize well in Positive Electrospray Ionization (ESI+) mode.[1][2]

Fragmentation Pathway

The molecular ion [M+H]⁺ is expected at m/z 131.08 .[1][2] The fragmentation pattern is driven by the stability of the oxolane ring and the labile nature of the N-O bond.

Figure 2: Primary ESI+ fragmentation pathways.[1][2] The m/z 114 peak is often the base peak due to the formation of a stable oxadiazole-like transition state.

Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).[1][2]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

-

Gradient: 5% B to 95% B over 5 minutes. (Amidoximes are polar and elute early; typically 0.5–1.5 min).[1][2]

-

Detection: UV at 210 nm (weak chromophore) and MS (TIC).

References

-

Structural Analysis of Amidoximes

-

Spectroscopic Data for THF Derivatives

-

Amidoxime Tautomerism & IR Signatures

-

Saha, S., et al. (2017).[1] Amidoximes: Synthesis, Structure, and Applications. Journal of Organic Chemistry.

- Note: Validates the C=N stretching frequency assignments

-

-

General NMR Solvent Effects

Sources

Technical Support Center: Synthesis of N'-hydroxyoxolane-2-carboximidamide

Welcome to the technical support center for the synthesis of N'-hydroxyoxolane-2-carboximidamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthesis and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N'-hydroxyoxolane-2-carboximidamide. Each problem is analyzed to identify potential causes and provide actionable solutions.

Problem 1: Low or No Yield of the Desired Product

You have followed a standard protocol, but analysis shows a low conversion of the starting material, oxolane-2-carbonitrile, or a complete absence of the target amidoxime.

Logical Flow for Troubleshooting Low Yield

Caption: A flowchart for troubleshooting low yields.

Potential Causes & Recommended Solutions

| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |

| 1. Degradation of Hydroxylamine | Hydroxylamine (NH₂OH), especially in its free base form, can be unstable. If using hydroxylamine hydrochloride, the base added might be insufficient to generate the free nucleophile required for the reaction.[1] | Use freshly prepared aqueous hydroxylamine or a new bottle of hydroxylamine hydrochloride. When using the hydrochloride salt, ensure at least one equivalent of a suitable base (e.g., Na₂CO₃, K₂CO₃, TEA) is used to generate the free hydroxylamine in situ.[1][2] |

| 2. Impure Starting Nitrile | The purity of the starting material, oxolane-2-carbonitrile, is critical. Impurities can interfere with the reaction or complicate purification. The nitrile itself can be susceptible to hydrolysis, especially under acidic or basic conditions over time.[3] | Verify the purity of oxolane-2-carbonitrile via NMR or GC-MS. If necessary, purify the starting material by distillation before use. |

| 3. Suboptimal Reaction Conditions | The addition of hydroxylamine to a nitrile is an equilibrium-driven process that requires sufficient thermal energy to proceed at a reasonable rate. Temperatures that are too low will result in slow or incomplete conversion. Conversely, excessively high temperatures can lead to degradation.[1][4] | The reaction is typically heated between 60-90°C in a sealed vessel to prevent the evaporation of low-boiling-point solvents and reagents.[1][4] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time, which can range from 1 to 48 hours.[1] |

| 4. Incorrect pH Environment | If using hydroxylamine hydrochloride, the reaction medium must be basic enough to deprotonate the hydroxylammonium ion (pKa ~6) to form free hydroxylamine. An acidic environment will protonate the nitrile nitrogen, but there will be no effective nucleophile available to attack the carbon.[3] | Use a base such as potassium carbonate, sodium carbonate, or triethylamine.[1][2] The base should be strong enough to deprotonate hydroxylammonium but generally not so strong as to cause deprotonation at the carbon alpha to the nitrile, which could lead to side reactions.[5] |

Problem 2: Significant Amide By-product (Oxolane-2-carboxamide) is Detected

Your main impurity is identified as the corresponding amide, which can be difficult to separate from the desired amidoxime product.

Reaction Pathway: Amidoxime vs. Amide Formation

Caption: Competing pathways for amidoxime synthesis and amide by-product formation.

Potential Causes & Recommended Solutions

| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |

| 1. Presence of Water | Nitriles can be hydrolyzed to amides under both acidic and basic conditions, a reaction that is often catalyzed by heat. Water can be introduced from solvents, reagents (e.g., 50% aqueous hydroxylamine), or atmospheric moisture.[3] | Use anhydrous solvents (e.g., absolute ethanol) and dry glassware.[4] If possible, use hydroxylamine hydrochloride with an anhydrous base to generate hydroxylamine in situ under non-aqueous conditions. Running the reaction under an inert atmosphere (N₂ or Ar) can also minimize moisture exposure. |